Boc-hyp-obzl

描述

BenchChem offers high-quality Boc-hyp-obzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-hyp-obzl including the price, delivery time, and more detailed information at info@benchchem.com.

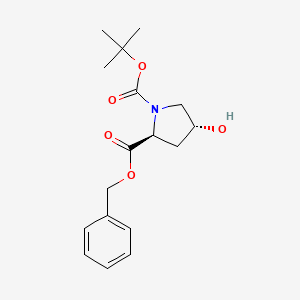

Structure

3D Structure

属性

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-Hyp-OBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-trans-4-hydroxy-L-proline benzyl ester, commonly abbreviated as Boc-Hyp-OBzl, is a pivotal derivative of the non-essential amino acid L-hydroxyproline. Its strategic importance in synthetic chemistry, particularly in peptide synthesis and the development of peptidomimetics, stems from the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the carboxylic acid. This dual protection allows for the selective manipulation of the hydroxyl group on the pyrrolidine ring, making it an invaluable building block for introducing conformational constraints and functionalization into peptide chains. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Boc-Hyp-OBzl, tailored for professionals in chemical research and drug discovery.

Chemical and Physical Properties

Boc-Hyp-OBzl is a white to off-white solid at room temperature. The incorporation of the Boc and benzyl groups significantly alters the polarity and solubility of the parent hydroxyproline molecule, rendering it soluble in a wide range of organic solvents.

| Property | Value | Reference |

| Chemical Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester | |

| Synonyms | Boc-Hyp-OBzl, N-Boc-trans-4-hydroxy-L-proline benzyl ester | |

| CAS Number | 89813-47-8 | |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Melting Point | Not available | |

| Optical Rotation | [α]²⁰/D −40±2°, c = 2% in ethanol | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | |

| Storage | Store at 2-8 °C | [1] |

Synthesis and Purification

The synthesis of Boc-Hyp-OBzl is typically achieved in a two-step process starting from trans-4-hydroxy-L-proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl group, followed by the esterification of the carboxylic acid with a benzyl group.

Experimental Protocol: Synthesis of Boc-Hyp-OBzl

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH)

A detailed protocol for the Boc protection of hydroxyproline is outlined in a patent (CN112194606A), which can be adapted for this synthesis[3].

-

Reaction Setup: To a solution of trans-4-hydroxy-L-proline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide or triethylamine (2-3 equivalents).

-

Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution to pH 2-3 with a cold solution of citric acid or hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Hyp-OH as a white solid.

Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl)

The esterification of the carboxylic acid can be achieved through various methods. A common approach involves the reaction of Boc-Hyp-OH with benzyl bromide in the presence of a base.

-

Reaction Setup: Dissolve Boc-Hyp-OH (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base and Benzylating Agent: Add a base such as potassium carbonate or cesium carbonate (1.5-2 equivalents) to the solution, followed by the dropwise addition of benzyl bromide (1.1-1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Isolation: After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Hyp-OBzl.

Reactivity and Applications in Peptide Synthesis

The chemical utility of Boc-Hyp-OBzl lies in the orthogonal stability of its protecting groups. The Boc group is labile under acidic conditions, while the benzyl ester is typically removed by hydrogenolysis. This allows for selective deprotection and further modification at either the N-terminus or the C-terminus.

Deprotection Strategies

-

Boc Group Removal: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This deprotection is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).

-

Benzyl Ester Cleavage: The benzyl ester is stable to the acidic conditions used for Boc removal but can be efficiently cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This orthogonality is crucial for solution-phase peptide couplings and the synthesis of peptide fragments.

The workflow for utilizing Boc-Hyp-OBzl in peptide synthesis typically involves the deprotection of the Boc group to free the secondary amine, which can then be coupled with the activated carboxylic acid of another amino acid.

Signaling Pathways and Logical Relationships

As a protected amino acid, Boc-Hyp-OBzl is not directly involved in biological signaling pathways. Its significance lies in its role as a synthetic intermediate. The logical relationship in its application is dictated by the principles of chemical synthesis, specifically the strategy of protecting group manipulation.

Below is a Graphviz diagram illustrating the synthetic workflow from hydroxyproline to a dipeptide containing a hydroxyproline residue using Boc-Hyp-OBzl.

Caption: Synthetic workflow for dipeptide synthesis using Boc-Hyp-OBzl.

Conclusion

Boc-Hyp-OBzl is a cornerstone building block in modern synthetic organic chemistry and drug discovery. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with a versatile tool for the construction of complex peptides and peptidomimetics. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective application in the development of novel therapeutics and functional biomolecules.

References

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

Synthesis Pathway for N-Boc-trans-4-hydroxyproline Benzyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-Boc-trans-4-hydroxyproline benzyl ester, a valuable building block in medicinal chemistry and drug development. The document outlines a two-step synthetic route, starting from the commercially available amino acid, trans-4-hydroxy-L-proline. Detailed experimental protocols are provided for each step, along with a summary of the required reagents and expected yields. Furthermore, a comprehensive table of characterization data for the final product is included for easy reference.

I. Synthesis Overview

The synthesis of N-Boc-trans-4-hydroxyproline benzyl ester is typically achieved through a two-step process:

-

N-protection: The amino group of trans-4-hydroxy-L-proline is protected with a tert-butyloxycarbonyl (Boc) group.

-

Esterification: The carboxylic acid group of the N-Boc protected intermediate is esterified to form the benzyl ester.

This sequence ensures the selective modification of the carboxylic acid in the second step without interference from the nucleophilic amino group.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

This procedure follows a standard method for the N-protection of amino acids using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

-

To a stirred solution of trans-4-hydroxy-L-proline (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or dichloromethane, add a base like sodium hydroxide or triethylamine (2.0 eq.) at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidify the aqueous solution to a pH of 2-3 using a cold 1M HCl solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.

| Reagent/Solvent | Molar Ratio (eq.) | Key Role |

| trans-4-hydroxy-L-proline | 1.0 | Starting Material |

| Dioxane/Water or Dichloromethane | - | Solvent |

| Sodium Hydroxide/Triethylamine | 2.0 | Base |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Boc-protecting agent |

| 1M Hydrochloric Acid | - | Acidification |

| Ethyl Acetate | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Expected Yield: 80-90%

Step 2: Synthesis of N-Boc-trans-4-hydroxyproline Benzyl Ester

This procedure details the esterification of the N-protected amino acid using benzyl bromide.

Experimental Protocol:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.), to the solution and stir for 30 minutes at room temperature.

-

Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain N-Boc-trans-4-hydroxyproline benzyl ester.

| Reagent/Solvent | Molar Ratio (eq.) | Key Role |

| N-Boc-trans-4-hydroxy-L-proline | 1.0 | Starting Material |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base |

| Benzyl Bromide (BnBr) | 1.2 | Benzylating Agent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Aqueous Wash |

| Anhydrous Sodium Sulfate | - | Drying Agent |

| Hexane/Ethyl Acetate | - | Eluent for Chromatography |

Expected Yield: 75-85%

III. Characterization Data

A comprehensive summary of the characterization data for the final product, N-Boc-trans-4-hydroxyproline benzyl ester, is provided below.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-95 °C |

| Optical Rotation | [α]D²⁰ -55° (c 1, CHCl₃) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39-7.30 (m, 5H), 5.21 (s, 2H), 4.49-4.43 (m, 1H), 4.38-4.32 (m, 1H), 3.61-3.49 (m, 2H), 2.30-2.21 (m, 1H), 2.09-2.00 (m, 1H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 154.7, 135.6, 128.6, 128.3, 128.2, 80.3, 69.8, 67.2, 58.5, 54.9, 39.1, 28.4 |

| Mass Spectrometry (ESI+) | m/z 322.16 [M+H]⁺, 344.14 [M+Na]⁺ |

IV. Visualized Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall two-step synthesis workflow.

Caption: General experimental laboratory workflow.

Boc-Hyp-OBzl CAS number and identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical identifiers, physical and chemical properties, and its role in the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

N-Boc-trans-4-hydroxy-L-proline benzyl ester is a derivative of the amino acid hydroxyproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection makes it a valuable reagent for the controlled assembly of peptide chains.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The primary identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 89813-47-8 |

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol |

| IUPAC Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(phenylmethyl)pyrrolidine-2-carboxylate |

| Synonyms | Boc-L-Hyp-OBzl, N-(tert-Butoxycarbonyl)-4-hydroxyproline benzyl ester, N-Boc-trans-4-hydroxy-L-proline benzyl ester, (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester |

Physicochemical Properties

The physical and chemical properties of Boc-Hyp-OBzl are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Light brown or yellowish viscous liquid/oil |

| Optical Rotation | [α]²⁰/D ~ -61° (c=1 in chloroform) |

| Purity | Typically ≥95% (HPLC) |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |

| Storage | Recommended to be stored at 0-8 °C. |

Role in Peptide Synthesis

Boc-Hyp-OBzl is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) . In this methodology, the temporary N-terminal protecting group is the acid-labile Boc group, while the more permanent side-chain protecting groups and the resin linkage are typically benzyl-based, requiring a strong acid like hydrofluoric acid (HF) for cleavage.

The workflow for incorporating a Boc-Hyp-OBzl residue into a growing peptide chain on a solid support is depicted below.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of Boc-Hyp-OBzl and its application in SPPS. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.

Representative Synthesis of N-Boc-trans-4-hydroxy-L-proline benzyl ester

This protocol is based on general esterification and Boc-protection procedures for amino acids.

Materials:

-

trans-4-Hydroxy-L-proline

-

Benzyl alcohol

-

Thionyl chloride or another suitable esterification catalyst

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Esterification: trans-4-Hydroxy-L-proline is first converted to its benzyl ester. A common method involves the reaction with benzyl alcohol in the presence of an acid catalyst like thionyl chloride. This step is typically performed at reduced temperatures, followed by warming to room temperature or gentle heating. The resulting trans-4-hydroxy-L-proline benzyl ester hydrochloride is then isolated.

-

Boc-Protection: The proline benzyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and a base such as triethylamine is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise. The reaction is stirred and allowed to warm to room temperature.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed sequentially with a weak acid (e.g., dilute citric acid), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Boc-trans-4-hydroxy-L-proline benzyl ester.

Representative Protocol for Coupling Boc-Hyp-OBzl in SPPS

This protocol outlines the steps for coupling Boc-Hyp-OBzl to a resin-bound peptide with a free N-terminal amine using a common coupling reagent like HBTU.

Materials:

-

Peptide-resin with a free amino group

-

Boc-Hyp-OBzl

-

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (for monitoring deprotection)

-

Ninhydrin test kit (for monitoring coupling)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for an appropriate time (e.g., 30 minutes) in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes. The resin is then washed thoroughly with DCM and DMF.

-

Neutralization: The resulting trifluoroacetate salt is neutralized by treating the resin with a solution of DIEA in DMF (e.g., 5% v/v) to liberate the free amine. The resin is washed again with DMF.

-

Coupling: In a separate vial, Boc-Hyp-OBzl (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with HBTU (e.g., 0.95 equivalents relative to the amino acid) and DIEA (2-3 equivalents). This activation mixture is then added to the washed and neutralized peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. Once complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Logical Relationships in Boc/Bzl SPPS

The Boc/Bzl strategy relies on the differential acid lability of the protecting groups. The logical relationship between the key steps and reagents is illustrated below.

This diagram illustrates that the Boc group is removed at each cycle with a moderately strong acid (TFA), while the benzyl-based protecting groups (like the one on the carboxylic acid of Boc-Hyp-OBzl) and the resin linkage are stable to these conditions and are only removed at the final step with a much stronger acid (HF).

Conclusion

N-Boc-trans-4-hydroxy-L-proline benzyl ester is an indispensable tool for chemists and researchers in the field of peptide science. Its specific protecting group combination allows for its seamless integration into the robust and well-established Boc/Bzl solid-phase peptide synthesis strategy. A thorough understanding of its properties and the experimental protocols for its use is paramount for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.

Navigating the Physicochemical Landscape of Boc-Hyp-OBzl: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-tert-Butoxycarbonyl-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl), a critical building block for researchers, scientists, and drug development professionals. Understanding the physicochemical properties of this protected amino acid derivative is paramount for its effective use in peptide synthesis, drug design, and other biomedical applications. This document outlines its solubility in various organic solvents and discusses its stability under different conditions, providing a foundational understanding for its handling, storage, and application.

Core Properties of Boc-Hyp-OBzl

Boc-Hyp-OBzl is a derivative of hydroxyproline where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester. This dual protection strategy makes it a valuable intermediate in the synthesis of complex peptides and peptidomimetics.

Solubility Profile

While specific quantitative solubility data for Boc-Hyp-OBzl is not extensively published, qualitative solubility information can be inferred from data on closely related compounds, such as Boc-Hyp(Bzl)-OH and N-Boc-trans-4-hydroxy-L-proline methyl ester. Based on this, Boc-Hyp-OBzl is expected to be soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of Boc-Hyp-OBzl and Related Compounds

| Solvent | Compound | Solubility |

| Chloroform | Boc-Hyp(Bzl)-OH, N-Boc-trans-4-hydroxy-L-proline methyl ester | Soluble |

| Dichloromethane | Boc-Hyp(Bzl)-OH, N-Boc-trans-4-hydroxy-L-proline methyl ester | Soluble |

| Ethyl Acetate | Boc-Hyp(Bzl)-OH, N-Boc-trans-4-hydroxy-L-proline methyl ester | Soluble |

| Dimethyl Sulfoxide (DMSO) | Boc-Hyp(Bzl)-OH | Soluble |

| Acetone | Boc-Hyp(Bzl)-OH | Soluble |

This solubility profile suggests that Boc-Hyp-OBzl is amenable to a variety of organic reaction conditions.

Stability Considerations

The stability of Boc-Hyp-OBzl is largely dictated by the lability of the Boc protecting group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved to release the free amine. Conversely, it is generally stable under neutral and basic conditions, as well as in the presence of many nucleophiles.

Key Stability Factors:

-

pH: The primary factor influencing the stability of Boc-Hyp-OBzl is the pH of the solution. Strong acids will lead to rapid deprotection of the Boc group.

-

Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of even mildly acidic conditions.

-

Storage: For long-term storage, it is recommended to keep Boc-Hyp-OBzl in a cool, dry, and dark place to minimize degradation.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of compounds like Boc-Hyp-OBzl.

Protocol 1: Determination of Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of Boc-Hyp-OBzl to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of Boc-Hyp-OBzl in the saturated supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to understand the degradation pathways and the intrinsic stability of a molecule.

-

Sample Preparation: Prepare solutions of Boc-Hyp-OBzl in various solvents and under different stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).

-

Incubation: Incubate the samples for a defined period under the specified stress conditions.

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining Boc-Hyp-OBzl and identify the major degradation products. The degradation rate can be calculated to determine the half-life of the compound under each condition.

Conclusion

Boc-Hyp-OBzl is a versatile building block with a solubility profile that accommodates a range of organic solvents. Its stability is primarily influenced by pH, with notable sensitivity to acidic conditions due to the labile nature of the Boc protecting group. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the solubility and stability of Boc-Hyp-OBzl in their specific applications, ensuring its optimal use in research and development.

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its acid-labile nature allows for the selective protection and deprotection of the α-amino group of amino acids, a critical requirement for the stepwise elongation of a peptide chain. This technical guide provides a comprehensive overview of the function and application of the Boc protecting group in peptide synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.

Core Function and Mechanism of Action

The primary role of the Boc group is to temporarily block the highly nucleophilic α-amino group of an amino acid, preventing it from engaging in unwanted side reactions during the peptide bond formation.[1] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2] This forms a stable carbamate linkage that is resistant to a variety of reagents and conditions, including bases and nucleophiles.[3]

The key advantage of the Boc protecting group lies in its facile removal under acidic conditions.[3] Treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), cleaves the carbamate to regenerate the free amine, which can then participate in the next coupling reaction.[4][5] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the collapse of the tetrahedral intermediate to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[3][5]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl strategy for SPPS involves the stepwise assembly of a peptide chain on a solid support, typically a polystyrene resin such as Merrifield resin.[6] The C-terminal amino acid is first anchored to the resin, and the peptide is elongated from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps:

-

Deprotection: The acid-labile Boc group on the N-terminus of the growing peptide chain is removed.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid like hydrofluoric acid (HF).[4]

Data Presentation: Boc Deprotection Efficiency

The efficiency of Boc deprotection is critical for the overall yield and purity of the synthesized peptide. Incomplete deprotection can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. The choice of deprotection reagent and conditions significantly impacts this efficiency.

| Deprotection Reagent | Time (min) | Average Purity (%) | Notes |

| 55% TFA in DCM | 30 | ~9% higher than 100% TFA | Reduced incidence of deletion sequences corresponding to the second amino acid residue. |

| 100% TFA | 5 | Lower | Increased formation of omission analogs, likely due to insufficient resin swelling and incomplete Boc removal. |

This data is a summary of findings from a comparative study on the synthesis of 40 C-terminal amide peptides. Individual results may vary based on the peptide sequence and synthesis conditions.

Experimental Protocols

Loading of the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the C-terminal Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin).[]

Materials:

-

Boc-amino acid

-

Methanol (MeOH)

-

Water

-

20% aqueous solution of cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Merrifield resin

-

50% (v/v) aqueous DMF

-

50% (v/v) aqueous methanol

Procedure:

-

Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol).

-

Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.

-

Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel equipped with a heating mantle and thermometer on an orbital shaker.

-

Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin. Note: The cesium salt must be completely dry for optimal results.

-

Shake the mixture at 50°C for 24 hours.

-

Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

-

Dry the resin in vacuo to a constant weight.

Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling

This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on the resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

Scavenger (e.g., 0.5% dithiothreitol - DTE, if Cys, Met, or Trp are present)[4]

-

Isopropyl alcohol (IPA)

-

10% Triethylamine (TEA) in DCM

-

Boc-amino acid

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

a. Deprotection: [4]

-

Swell the peptide-resin with DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g of peptide-resin) and stir for 5 minutes for a prewash.

-

Drain the solution and add a fresh solution of 50% TFA in DCM (with scavenger if necessary) and stir for an additional 20 minutes.

-

Filter the resin and wash with DCM (2x) and IPA (2x).

b. Neutralization: [4]

-

Suspend the peptide-resin in a 10% TEA/DCM solution and stir for 10 minutes. Repeat this step.

-

Thoroughly wash the resin with DCM to remove excess TEA before proceeding to the coupling step.

c. Coupling (DCC/HOBt): [8]

-

In a separate vessel, dissolve the next Boc-amino acid (2-3 equivalents relative to the resin substitution) and HOBt (2-3 equivalents) in DMF.

-

Add DCC (2-3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at 0°C.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates complete coupling.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can improve the efficiency of chain assembly, especially for "difficult" sequences.[9]

Materials:

-

Peptide-resin (after TFA deprotection and washing)

-

Boc-amino acid-OBt ester (pre-activated)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

DMF

Procedure:

-

Following the TFA deprotection and a brief DMF flow wash (30 seconds), add a high concentration (>0.2 M) of the pre-activated Boc-amino acid-OBt ester in DMF to the resin.

-

Simultaneously add the base (e.g., DIPEA) to the reaction mixture.

-

Allow the coupling reaction to proceed for 10 minutes.

-

Follow with a short DMF flow wash before proceeding to the next deprotection step.

HF Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment. [4]

Materials:

-

Peptide-resin

-

Scavenger (e.g., anisole)

-

Liquid Hydrofluoric Acid (HF)

-

Dry ice/methanol bath

-

Ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add the scavenger (e.g., anisole, typically in a 9:1 ratio of HF to anisole).

-

Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.

-

Distill liquid HF into the reaction vessel under vacuum (approximately 10 mL of HF per gram of peptide-resin).

-

Remove the cooling bath and allow the reaction mixture to stir at 0°C in an ice bath for 45 to 60 minutes.

-

Evaporate the HF under vacuum.

-

Suspend the residue (cleaved peptide and resin) in cold ether and thoroughly wash with ether to precipitate the crude peptide.

-

Filter the precipitate and dissolve it in an appropriate aqueous buffer for purification by HPLC.

Mandatory Visualizations

Boc Protection of an Amino Acid

Caption: Boc protection of an amino acid using Boc anhydride.

Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the Boc group with TFA.

Boc-SPPS Workflow

References

- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. peptide.com [peptide.com]

- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Imperative of O-Benzyl Protection for Hydroxyproline in Advanced Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique structural and functional roles of hydroxyproline (Hyp) in peptides and proteins, particularly in collagen and collagen-like structures, have made it a critical component in the development of novel therapeutics, biomaterials, and research tools. The effective incorporation of this modified amino acid into synthetic peptides hinges on a robust protection strategy for its secondary hydroxyl group. Among the various protecting groups, the O-benzyl (Bzl) ether has emerged as a cornerstone, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) paradigm. This technical guide provides a comprehensive overview of the role of the O-benzyl ester in hydroxyproline protection, detailing its application, the associated experimental protocols, and quantitative data to inform strategic decisions in complex peptide synthesis.

The O-Benzyl Group: A Stalwart Protector in Boc-Based Synthesis

The selection of a protecting group is a critical decision in peptide synthesis, governed by the principles of stability under coupling and deprotection conditions of the temporary Nα-protecting group, and its selective cleavage under conditions that do not degrade the final peptide. The O-benzyl group has proven to be an exemplary choice for the hydroxyl function of hydroxyproline in the context of tert-butyloxycarbonyl (Boc) chemistry for several key reasons:

-

Acid Stability: The benzyl ether is stable to the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc group (typically with trifluoroacetic acid, TFA), ensuring the integrity of the side-chain protection throughout the elongation of the peptide chain.[1][2]

-

Orthogonality: While both the Boc and benzyl groups are acid-labile, their cleavage requires significantly different acid strengths, providing a quasi-orthogonal system.[1] The Boc group is removed by moderate acids like TFA, whereas the O-benzyl group requires a strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][4]

-

Alternative Cleavage Methods: The O-benzyl group can also be removed under neutral conditions via catalytic hydrogenation, offering an alternative deprotection strategy for peptides that may be sensitive to strong acids.[5][6]

This combination of properties makes Boc-Hyp(Bzl)-OH a versatile and reliable building block for the synthesis of complex peptides. The commercially available Boc-Hyp(Bzl)-OH is typically of high purity (≥95.0% by HPLC), ensuring its suitability for direct use in peptide synthesis.[7]

Quantitative Data on Protection and Deprotection Reactions

The efficiency of the protection and deprotection steps is paramount for the overall success of a peptide synthesis campaign. The following tables summarize quantitative data for the key reactions involving O-benzyl protected hydroxyproline.

| Reaction | Reagents and Conditions | Reaction Time | Yield | Purity | Reference |

| O-Benzylation of Boc-Hyp-OH | 1. Boc-Hyp-OH, Benzyl bromide (BnBr), Sodium hydride (NaH) 2. Tetrahydrofuran (THF) | 12-24 hours | ~85-95% | >95% after chromatography | General procedure |

| Deprotection: Catalytic Transfer Hydrogenation | 1. Boc-Hyp(Bzl)-OH or peptide-resin 2. 10% Palladium on carbon (Pd/C), Ammonium formate 3. Methanol (MeOH) | 1-4 hours | >90% | High | [3] |

| Deprotection: Anhydrous Hydrogen Fluoride (HF) Cleavage | 1. Peptide-resin 2. Anhydrous HF, Anisole (scavenger) 3. 0°C | 1 hour | Variable (peptide dependent) | Good, requires purification | [3][4][8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of O-benzyl protected hydroxyproline in peptide synthesis.

Protocol 1: O-Benzylation of N-Boc-L-hydroxyproline (Boc-Hyp-OH)

This protocol describes the synthesis of Boc-Hyp(Bzl)-OH, the key building block for incorporating O-benzyl protected hydroxyproline into peptides.

Materials:

-

N-Boc-L-hydroxyproline (Boc-Hyp-OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of Boc-Hyp-OH (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Remove the THF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Boc-Hyp(Bzl)-OH as a solid.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This method provides a mild alternative to HF cleavage for the removal of the O-benzyl group.

Materials:

-

Boc-Hyp(Bzl)-OH or peptide-resin containing Hyp(Bzl)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Celite

Procedure:

-

Dissolve the Boc-Hyp(Bzl)-OH or suspend the peptide-resin in methanol.

-

Add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Add ammonium formate (3-5 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 3: Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the standard final deprotection and cleavage step in Boc/Bzl solid-phase peptide synthesis. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

-

Peptide-resin containing Hyp(Bzl) and other Bzl-protected residues

-

Anhydrous hydrogen fluoride (HF)

-

Anisole (or other appropriate scavengers)

-

Diethyl ether (cold)

Procedure:

-

Place the dry peptide-resin in the reaction vessel of a dedicated HF cleavage apparatus.

-

Add the appropriate scavenger cocktail (e.g., anisole, 1 mL per gram of resin).

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Distill a measured amount of anhydrous HF into the reaction vessel.

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour.

-

After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum, trapping the HF in a suitable scrubber.

-

The crude peptide is then precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether to remove scavengers and other small molecules.

-

The crude peptide is then dried and purified, typically by reverse-phase HPLC.

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key processes discussed.

Caption: Synthesis of Boc-Hyp(Bzl)-OH.

Caption: Boc/Bzl SPPS workflow.

Conclusion

The O-benzyl group plays a pivotal role in the protection of the hydroxyproline side chain, particularly in the robust and well-established Boc/Bzl solid-phase peptide synthesis strategy. Its stability to the repetitive acid treatments for Nα-Boc removal, combined with the option for either strong acid-mediated or milder catalytic hydrogenolysis for its final removal, provides the synthetic peptide chemist with a versatile and reliable tool. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize O-benzyl protected hydroxyproline in the synthesis of complex and biologically important peptides. The continued application and refinement of these methods will undoubtedly contribute to advancements in medicine and materials science.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Boc-Hyp(Bzl)-OH = 95.0 HPLC 54631-81-1 [sigmaaldrich.com]

- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

Technical Guide: Boc-Hyp-OBzl Material Safety & Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Core Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for Boc-Hyp-OBzl, collated from various supplier safety data sheets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89813-47-8 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | |

| Formula Weight | 321.37 g/mol | |

| Appearance | Light brown or yellowish viscous liquid/oil | [2] |

| Boiling Point | 441.4 ± 45.0 °C (Predicted) | |

| Density | 1.225 g/cm³ | |

| pKa | 14.26 ± 0.40 (Predicted) | |

| Storage Temperature | 2-8°C (Refrigerated) | [2] |

GHS Hazard and Precautionary Statements

While specific GHS classification is not consistently provided across all sources, the general handling precautions suggest that the substance should be treated with care in a laboratory setting. The following is a composite of recommended safety measures.

| Category | Information | Source |

| Hazard Statements | No specific hazard statements are consistently listed. However, as a laboratory chemical, it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Signal Word | Not specified. |

Toxicological Information

Detailed toxicological studies for Boc-Hyp-OBzl are limited. The available safety data sheets indicate a lack of comprehensive data in the following areas[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation): No data available.

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Given the absence of specific data, it is prudent to handle this compound as potentially hazardous.

Experimental Protocols

While specific experimental protocols for the safety assessment of Boc-Hyp-OBzl are not publicly available, a generalized protocol for handling and use in a research setting, such as peptide synthesis, can be outlined based on standard laboratory safety practices and information from material safety data sheets.

General Handling and Use Protocol

-

Preparation and Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.

-

Wear safety goggles or a face shield to protect against splashes.

-

A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Dispensing and Weighing:

-

As the material is a viscous liquid, use appropriate volumetric glassware or a calibrated pipette for accurate measurement.

-

If weighing is necessary, do so in a contained manner to avoid spills.

-

-

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

-

Visualized Workflows

The following diagrams illustrate logical workflows for handling and responding to incidents involving Boc-Hyp-OBzl, based on the safety information gathered.

References

A Technical Guide to the Procurement and Application of Boc-Hyp-OBzl for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-Hyp-OBzl (CAS No. 89813-47-8), a critical building block for peptide synthesis and drug development. It details commercial sourcing, quantitative specifications, and key experimental protocols for its use. This document is intended to assist researchers in making informed purchasing decisions and in applying this reagent effectively in their experimental workflows.

Introduction to Boc-Hyp-OBzl

Boc-Hyp-OBzl, chemically known as (2S,4R)-4-Hydroxy-1,2-Pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester or N-(tert-Butoxycarbonyl)-4-hydroxyproline benzyl ester, is a derivative of the non-essential amino acid hydroxyproline. It is strategically modified with two key protecting groups:

-

Boc (tert-butyloxycarbonyl): A temporary protecting group for the α-amine, which is stable under basic and nucleophilic conditions but readily cleaved by moderate acids (e.g., trifluoroacetic acid, TFA). This is fundamental to the Boc-strategy in Solid Phase Peptide Synthesis (SPPS).

-

OBzl (Benzyl ester): A semi-permanent protecting group for the α-carboxyl group. The benzyl ester is stable to the acidic conditions used to remove the Boc group but can be cleaved under more stringent conditions, such as strong acid (e.g., HF) or catalytic hydrogenation.

This dual-protection scheme makes Boc-Hyp-OBzl a valuable reagent for the precise incorporation of hydroxyproline residues into synthetic peptides. Hydroxyproline is a key component of collagen and plays a significant role in the structure and stability of various proteins and peptide-based therapeutics.

Commercial Suppliers and Specifications

Sourcing high-quality Boc-Hyp-OBzl is paramount for reproducible research. A variety of chemical suppliers offer this reagent with different purity grades and in various quantities. Below is a summary of publicly available data from several commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed quality control information.

| Supplier | CAS Number | Purity Specification | Available Quantities | Country of Origin |

| BOC Sciences | 89813-47-8 | >= 95% (HPLC) | Custom solutions available | United States |

| Alchem Pharmtech, Inc. | 89813-47-8 | 97+% | 1g, 10g, 100g, 1kg | United States |

| AK Scientific, Inc. | 89813-47-8 | 95% | Inquire for details | United States |

| Watanabe Chemical Industries, Ltd. | 89813-47-8 | Inquire for details | Inquire for details | Japan |

| Chengdu Aofei Biochemicals Co., Ltd. | 89813-47-8 | 98% (HPLC) | Inquire for details | China |

Note: Availability and specifications are subject to change. Always confirm details with the supplier before ordering.

Purchasing and Quality Control Workflow

A systematic approach to purchasing and validating chemical reagents is crucial for the integrity of experimental outcomes. The following workflow outlines a standard procedure for acquiring and qualifying Boc-Hyp-OBzl for research use.

Caption: Workflow for reagent procurement and quality control.

Experimental Protocols

This section provides representative methodologies for the synthesis and application of Boc-Hyp-OBzl. These protocols are based on established chemical principles and should be adapted as necessary for specific laboratory conditions and scales.

Representative Synthesis of a Boc-Amino Acid Benzyl Ester

While the direct synthesis of Boc-Hyp-OBzl involves the benzylation of Boc-Hyp-OH, the following is a detailed, analogous protocol for the benzylation of a generic N-Boc protected amino acid, which illustrates the key steps and reagents involved.[1]

Objective: To prepare the benzyl ester of an N-Boc protected amino acid.

Materials:

-

N-Boc-amino acid (e.g., Boc-Hyp-OH) (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.0 equiv)

-

Benzyl bromide (1.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve the N-Boc-amino acid (1.0 equiv) and cesium carbonate (1.0 equiv) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture under a nitrogen atmosphere at room temperature until the starting material fully dissolves and salt formation is complete (typically 1-2 hours).

-

Benzylation: To the resulting solution, add benzyl bromide (1.0 equiv) dropwise via syringe.

-

Reaction Monitoring: Allow the mixture to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Characterization: Purify the crude benzyl ester via column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol for Incorporation into a Peptide via Boc-SPPS

This protocol outlines the steps for a single coupling cycle using Boc-Hyp-OBzl in a manual Boc-strategy Solid Phase Peptide Synthesis (SPPS). The process starts with a resin-bound peptide that has a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

Boc-Hyp-OBzl (3-4 equiv relative to resin loading)

-

Coupling Reagent: HBTU (3-4 equiv) or DCC (3-4 equiv)

-

Base: Diisopropylethylamine (DIEA) (6-8 equiv)

-

Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization Solution: 5-10% DIEA in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable SPPS reaction vessel.

-

Boc Deprotection: Drain the DCM, and add the deprotection solution (50% TFA/DCM). Agitate for 2 minutes (pre-wash), drain, and add fresh deprotection solution. Agitate for 20-30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Neutralization: Add the neutralization solution (5-10% DIEA/DCM) and agitate for 5-10 minutes. Drain and repeat. Wash the resin with DCM (3-5 times) to remove excess base.

-

Amino Acid Activation: In a separate vessel, pre-activate the Boc-Hyp-OBzl. Dissolve Boc-Hyp-OBzl (3-4 equiv) and HBTU (or equivalent) (3-4 equiv) in DMF. Add DIEA (6-8 equiv) and allow the mixture to stand for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the washed, neutralized resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Role in Solid Phase Peptide Synthesis (SPPS)

Boc-Hyp-OBzl is specifically designed for the Boc/Bzl strategy of SPPS. The workflow below illustrates a single elongation cycle where this reagent is used to add a hydroxyproline residue to a growing peptide chain attached to a solid support.

Caption: A single cycle of peptide chain elongation using Boc-SPPS.

References

The Versatile Role of Boc-Hyp-OBzl in Peptide and Peptidomimetic Synthesis: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of N-Boc-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl). This valuable building block is instrumental in the synthesis of a variety of biologically active peptides and peptidomimetics, most notably in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and collagen-mimetic peptides. This guide details its core applications, provides experimental protocols, and presents quantitative data to facilitate its use in research and development.

Core Applications of Boc-Hyp-OBzl

Boc-Hyp-OBzl serves as a crucial starting material for incorporating the hydroxyproline moiety into peptide chains. Its protected N-terminus (Boc) and C-terminus (benzyl ester) allow for selective deprotection and coupling reactions, making it a versatile tool in solid-phase and solution-phase peptide synthesis.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. Many potent DPP-IV inhibitors incorporate a proline or a proline-like structure to mimic the natural substrate of the enzyme. Boc-Hyp-OBzl is a precursor for the synthesis of modified proline derivatives, such as 4-fluoroproline, which can be incorporated into DPP-IV inhibitors to enhance their potency and pharmacokinetic properties.

One notable example is the synthesis of fluorinated proline derivatives. The hydroxyl group of a Boc-hydroxyproline methyl ester can be converted to a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST). This fluorinated building block can then be used in the synthesis of potent DPP-IV inhibitors. For instance, Arg-(4S)-boroHyp has been identified as a potent inhibitor of DPP-IV, DPP8, and DPP9, highlighting the potential of hydroxyproline derivatives in this therapeutic area.[1]

Construction of Collagen-Mimetic Peptides

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is rich in repeating Gly-Pro-Hyp sequences. Boc-Hyp-OBzl and its closely related analogue, Boc-Hyp(Bzl)-OH, are essential for the synthesis of collagen-mimetic peptides. These synthetic peptides are valuable tools for studying collagen structure, folding, and its interactions with other biomolecules.

For example, the protected tripeptides Boc-Pro-Hyp-Gly-OBzl and Boc-Ala-Hyp-Gly-OBzl, which represent minimal repeating units of collagen, have been synthesized and their crystal structures determined. These studies provide insights into the conformational preferences of collagen and how protecting groups can influence the peptide backbone.

Experimental Protocols

General Procedure for Peptide Coupling using Boc-Hyp-OBzl

The following is a generalized protocol for the incorporation of a Boc-Hyp-OBzl residue into a peptide chain. Specific conditions may need to be optimized based on the coupling partner and the desired product.

Materials:

-

Boc-Hyp-OBzl

-

N-terminally deprotected amino acid or peptide

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the N-terminally deprotected amino acid or peptide in the anhydrous solvent.

-

Add Boc-Hyp-OBzl (typically 1.1-1.5 equivalents).

-

Add the coupling reagent (1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Extract the product with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization.

Deprotection of the Boc and Benzyl Groups

The Boc and benzyl protecting groups can be removed under different conditions, allowing for orthogonal protection strategies.

-

Boc Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

-

Benzyl Ester (OBzl) Cleavage: The benzyl ester is commonly cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions such as with HBr in acetic acid or anhydrous HF.

Quantitative Data

The following table summarizes representative data for reactions involving Boc-protected hydroxyproline derivatives in the synthesis of biologically active compounds.

| Precursor | Reaction | Product | Yield (%) | Purity (%) | Biological Activity (IC₅₀) |

| Boc-hydroxyproline methyl ester | Fluorination with DAST | Boc-4-fluoroproline methyl ester | - | - | - |

| Boc-protected amine | Condensation with 4-benzyl piperidine | tert-butyl(R)-(4-(4-benzylpiperidin-1-yl)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate | - | - | 1.6 ± 0.04 µM (DPP-IV)[2] |

| 4-(1H-pyrazol-1-yl)phenyl isothiocyanate | Reaction with hydrazine hydrate and aldehydes | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | - | - | 1.266 ± 0.264 nM (DPP-IV)[3] |

Logical Workflow for the Synthesis of a DPP-IV Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a DPP-IV inhibitor utilizing a modified proline derivative, which can be prepared from a Boc-Hyp-OBzl precursor.

References

- 1. oatext.com [oatext.com]

- 2. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-Hyp-OBzl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of N-α-tert-butyloxycarbonyl-O-benzyl-L-hydroxyproline (Boc-Hyp-OBzl) in solid-phase peptide synthesis (SPPS). It includes recommended coupling and deprotection procedures, potential side reactions, and expected outcomes. Additionally, it outlines the biological significance of hydroxyproline-containing peptides and visualizes a key signaling pathway.

Introduction

Hydroxyproline (Hyp) is a non-proteinogenic amino acid crucial for the structural integrity of collagen. Peptides containing hydroxyproline, particularly the dipeptide prolyl-hydroxyproline (Pro-Hyp), have demonstrated significant biological activities. These activities include promoting the differentiation and proliferation of tendon cells and osteoblasts, making them promising candidates for therapeutic applications in tissue regeneration and wound healing.[1][2][3] The synthesis of peptides containing hydroxyproline often requires the use of protected derivatives like Boc-Hyp(Bzl)-OH to ensure selective coupling and prevent unwanted side reactions.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS. It utilizes the acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection. While effective, careful control of reaction conditions is necessary to achieve high purity and yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purity |

| Boc-Hyp(Bzl)-OH | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec | ≥95.0% (HPLC) |

| SPPS Resin (e.g., Merrifield, PAM) | 100-200 mesh, 1% DVB | Peptide Synthesis Supplier | --- |

| Dichloromethane (DCM) | Anhydrous | Chemical Supplier | ≥99.8% |

| N,N-Dimethylformamide (DMF) | Anhydrous | Chemical Supplier | ≥99.8% |

| Trifluoroacetic acid (TFA) | Reagent Grade | Chemical Supplier | ≥99% |

| Diisopropylethylamine (DIEA) | Reagent Grade | Chemical Supplier | ≥99% |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Chemical Supplier | ≥98% |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Chemical Supplier | ≥97% |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Reagent Grade | Chemical Supplier | ≥98% |

| Ninhydrin | Reagent Grade | Chemical Supplier | --- |

| Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Chemical Supplier | --- |

Experimental Protocols

Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30 minutes.

-

Wash the resin with DMF three times.

Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

Coupling of Boc-Hyp(Bzl)-OH

Two common and effective coupling methods are presented below. The choice of method may depend on the specific peptide sequence and the presence of other sensitive amino acids.

Method A: DIC/HOBt Coupling

-

Dissolve Boc-Hyp(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add the amino acid solution to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using the Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling.

-

If the coupling is incomplete after 4 hours, a recoupling step may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

Method B: HBTU Coupling

-

Dissolve Boc-Hyp(Bzl)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the reaction with the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed using a solution of acetic anhydride and DIEA in DMF.

Final Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail containing a strong acid such as HF or TFMSA. A common cocktail is HF:anisole (9:1) at 0°C for 1 hour.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Data Presentation

While specific coupling efficiency for Boc-Hyp(Bzl)-OH can vary depending on the peptide sequence and coupling conditions, the use of standard coupling reagents like HBTU or DIC/HOBt is expected to yield high coupling efficiencies.

| Parameter | Expected Outcome | Notes |

| Purity of Boc-Hyp(Bzl)-OH | ≥95.0% (HPLC) | Starting material purity is critical for successful synthesis. |

| Coupling Efficiency | >99% | Monitored by the Kaiser test. Recoupling may be required for difficult sequences. |

| Overall Crude Peptide Purity | 70-90% | Dependent on the length and sequence of the peptide. Purification by HPLC is typically required. |

| Final Yield | Sequence-dependent | Yield is influenced by the number of coupling cycles and the efficiency of each step. |

Potential Side Reactions

-

Racemization: Although less common with standard coupling reagents, racemization of the α-carbon can occur. The addition of HOBt helps to suppress this side reaction.

-

Incomplete Deprotection/Coupling: Can lead to the formation of deletion peptides. Careful monitoring with the Kaiser test is essential.

-

Side-chain Benzyl Ether Cleavage: The benzyl ether protecting group on the hydroxyproline is generally stable to the mild acid conditions of Boc deprotection but is removed during the final strong acid cleavage. Premature cleavage is not a common issue with standard Boc-SPPS protocols.

Visualizations

SPPS Workflow for Boc-Hyp(Bzl)-OH Incorporation

Caption: General workflow for solid-phase peptide synthesis incorporating Boc-Hyp(Bzl)-OH.

Signaling Pathway of Pro-Hyp in Tendon Cells

Caption: Pro-Hyp signaling in tendon cells via β1-integrin and ERK activation.[1][4][5]

Signaling Pathway of Pro-Hyp in Osteoblasts

Caption: Pro-Hyp signaling in osteoblasts promoting differentiation via Foxg1 and Runx2.[3][6]

References

- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 3. Collagen-derived dipeptide Pro-Hyp administration accelerates muscle regenerative healing accompanied by less scarring after wounding on the abdominal wall in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 6. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts. | Sigma-Aldrich [merckmillipore.com]

Application Notes and Protocols for Solution-Phase Peptide Coupling of Boc-Hyp-OBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Hyp-OBzl, or N-(tert-Butoxycarbonyl)-O-benzyl-L-hydroxyproline, is a pivotal building block in the synthesis of peptides, particularly those mimicking the structure of collagen or containing hydroxyproline residues for enhanced stability and specific conformations. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) group on the side-chain hydroxyl function allows for selective deprotection and coupling strategies in solution-phase peptide synthesis. These application notes provide detailed protocols for the use of Boc-Hyp-OBzl in solution-phase peptide coupling reactions, with a focus on common coupling methodologies, potential challenges such as racemization, and purification strategies.

Key Features of Boc-Hyp-OBzl

-

Boc Protection: The Boc group provides robust protection for the α-amino group and is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), allowing for subsequent peptide chain elongation.

-

Benzyl Side-Chain Protection: The benzyl ether protecting the 4-hydroxyl group is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected during peptide synthesis. This group is typically removed during the final deprotection step, often via hydrogenolysis.

-

Solution-Phase Compatibility: Boc-Hyp-OBzl exhibits good solubility in common organic solvents used for solution-phase synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

Data Presentation: Representative Coupling Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the coupling of Boc-Hyp-OBzl with a generic C-terminally protected amino acid (H-Xaa-OR). Please note that yields and purity are dependent on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.

| Parameter | DCC/HOBt Method | EDC/HOBt Method | Mixed Anhydride Method |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Isobutyl chloroformate |